molecular formula C16H15N3O3S B12214747 2-(4-ethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-ethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B12214747
M. Wt: 329.4 g/mol
InChI Key: MNEHPCAHSWZCHG-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenoxy, thiophene, and oxadiazole groups, which contribute to its diverse chemical reactivity and potential utility in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-ethylphenoxyacetic acid: This involves the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 4-(thiophen-2-yl)-1,2,5-oxadiazole: This can be prepared by the cyclization of thiophene-2-carboxylic acid hydrazide with an appropriate oxidizing agent.

    Coupling Reaction: The final step involves the coupling of 4-ethylphenoxyacetic acid with 4-(thiophen-2-yl)-1,2,5-oxadiazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-ethylphenoxy)-N-[4-(diphenylamino)phenyl]acetamide: Similar structure but with a diphenylamino group instead of a thiophene ring.

    4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol: Contains a pyrrole ring in addition to thiophene rings.

Uniqueness

2-(4-ethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C16H15N3O3S/c1-2-11-5-7-12(8-6-11)21-10-14(20)17-16-15(18-22-19-16)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20)

InChI Key

MNEHPCAHSWZCHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=CS3

Origin of Product

United States

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